Davercin

Description

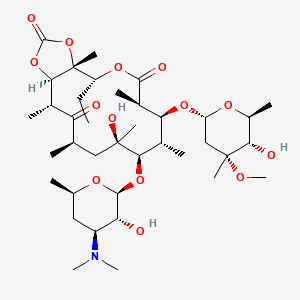

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031707 | |

| Record name | Erythromycin A cyclic 11,12-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55224-05-0 | |

| Record name | Erythromycin, cyclic 11,12-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin A cyclic 11,12-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin A cyclic 11,12-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN CYCLOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Davercin in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davercin (Erythromycin A cyclic 11,12-carbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin A. This modification enhances its stability and hydrophobicity, leading to improved pharmacokinetic properties and a potent antibacterial profile.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in bacteria, focusing on its interaction with the bacterial ribosome and subsequent inhibition of protein synthesis. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction to this compound

This compound is a second-generation macrolide antibiotic, distinguished from its parent compound, erythromycin A, by the presence of a cyclic carbonate group at the 11 and 12 positions of the aglycone ring. This structural modification confers increased stability in acidic environments and enhanced lipophilicity, which is believed to contribute to its improved tissue penetration and overall antibacterial efficacy.[3] Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

The Molecular Target: The Bacterial 50S Ribosomal Subunit

The primary target of this compound within the bacterial cell is the 50S subunit of the 70S ribosome. The bacterial ribosome is a complex ribonucleoprotein particle composed of ribosomal RNA (rRNA) and ribosomal proteins. It is responsible for translating messenger RNA (mRNA) into polypeptide chains. The 50S subunit contains the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.

Mechanism of Action: Inhibition of Protein Synthesis

This compound's mechanism of action is centered on the inhibition of bacterial protein synthesis. It achieves this by binding to a specific site on the 23S rRNA of the 50S ribosomal subunit, within the NPET. Studies comparing this compound to erythromycin A have shown that both compounds inhibit the synthesis of polyphenylalanine and polylysine in cell-free systems to a similar or identical extent, indicating a shared fundamental mechanism of action.[4]

The binding of this compound within the NPET results in a steric blockade, physically obstructing the passage of the elongating polypeptide chain. This interference with the progression of the nascent peptide leads to the premature dissociation of peptidyl-tRNA from the ribosome, effectively halting protein synthesis.[5][6] this compound does not affect the binding of initiator tRNA or mRNA to the ribosome.[4]

Binding Site of this compound on the 50S Ribosomal Subunit

While specific crystallographic data for this compound bound to the bacterial ribosome is not publicly available, its structural similarity and analogous mechanism of action to erythromycin allow for the use of erythromycin-ribosome complex data as a reliable model. Erythromycin binds to a high-affinity site in the NPET, approximately 10-20 Å from the peptidyl transferase center. The binding pocket is primarily formed by nucleotides of the 23S rRNA, including domains II and V.

The following diagram illustrates the putative binding site of this compound, based on the known interactions of erythromycin with the E. coli 50S ribosomal subunit.

Caption: Putative binding of this compound within the NPET of the 50S ribosomal subunit.

Quantitative Data on Antibacterial Activity

This compound exhibits a broad spectrum of activity against various Gram-positive and some Gram-negative bacteria.[5][7] Its antibacterial potency is reported to be comparable to or better than that of erythromycin.[1]

| Parameter | Value | Organism/System | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.02 - 50 µg/mL | Various Gram-positive and Gram-negative bacteria | [5] |

| LD50 (Intravenous) | 4.05 g/kg | Mice | [5] |

| LD50 (Intravenous) | 5.9 g/kg | Rats | [5] |

Experimental Protocols

The following are detailed, representative methodologies for key experiments relevant to the study of this compound's mechanism of action. It is important to note that these are generalized protocols for macrolide antibiotics and may not represent the exact procedures used in every cited study for this compound itself.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound (erythromycin A cyclic 11,12-carbonate)

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted this compound. Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Caption: Workflow for MIC determination by broth microdilution.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a cell-free translation assay to measure the inhibitory effect of this compound on protein synthesis.

Objective: To quantify the inhibition of protein synthesis by this compound in a bacterial cell-free system.

Materials:

-

This compound

-

Bacterial cell-free translation system (e.g., E. coli S30 extract)

-

mRNA template (e.g., encoding luciferase or another reporter protein)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)

-

ATP, GTP, and an energy regenerating system

-

Reaction buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, reaction buffer, amino acid mixture, and the mRNA template.

-

Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Translation: Initiate the translation reaction by adding the energy source (ATP, GTP, and regenerating system) and incubating at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a suitable reagent (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.

-

Quantification:

-

Radiolabeling: If a radiolabeled amino acid was used, filter the precipitated protein, wash, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Assay: If a reporter protein like luciferase was synthesized, add the appropriate substrate and measure the luminescence.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-inhibitor control.

Caption: Workflow for in vitro protein synthesis inhibition assay.

Conclusion

This compound, a semi-synthetic derivative of erythromycin, is a potent inhibitor of bacterial protein synthesis. Its mechanism of action involves binding to the 50S ribosomal subunit within the nascent peptide exit tunnel, leading to a steric blockade of the growing polypeptide chain and subsequent premature termination of translation. The structural modifications of this compound enhance its stability and pharmacokinetic profile compared to erythromycin, while maintaining a similar and highly effective core mechanism of antibacterial action. Further research focusing on the precise molecular interactions of this compound with ribosomes from various bacterial species will be invaluable for the development of next-generation macrolide antibiotics.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. agerp.agscientific.com [agerp.agscientific.com]

- 3. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]

- 4. Comparison of the mechanism of action of cyclic 11,12-erythromycin A carbonate and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Erythromycin A Cyclic 11,12-Carbonate

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A cyclic 11,12-carbonate is a key intermediate in the synthesis of various macrolide antibiotics, including the widely used clarithromycin. Its formation involves the protection of the C-11 and C-12 hydroxyl groups of erythromycin A as a cyclic carbonate. This modification enhances the stability of the erythromycin molecule, particularly in acidic conditions, and serves as a crucial step for subsequent chemical transformations.[1] This guide provides a comprehensive overview of the synthesis pathways, detailed experimental protocols, and quantitative data from various reported methods.

Core Synthesis Pathway

The fundamental reaction for the synthesis of erythromycin A cyclic 11,12-carbonate is the transesterification of erythromycin A with a carbonate source, most commonly ethylene carbonate. This reaction is typically carried out in the presence of a base as a catalyst. The general reaction scheme is depicted below.

Caption: General reaction scheme for the synthesis of erythromycin A cyclic 11,12-carbonate.

Experimental Protocols and Quantitative Data

Several methods for the synthesis of erythromycin A cyclic 11,12-carbonate have been reported, primarily differing in the choice of solvent and catalyst. The following sections detail the experimental procedures and reported yields for prominent methods.

Method 1: Synthesis using Potassium Carbonate in Toluene

This method is a commonly cited procedure for the formation of the cyclic carbonate.

Experimental Protocol:

-

Erythromycin A is dissolved in toluene.

-

Ethylene carbonate and potassium carbonate are added to the solution.

-

The mixture is heated and stirred for a specified duration.

-

After the reaction, the solid potassium carbonate is removed by filtration.

-

The toluene is removed under reduced pressure.

-

The product is precipitated from the resulting residue, often with the addition of water, and then dried.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Erythromycin A | 294 g (0.40 mol) | [3] |

| Ethylene Carbonate | 53.0 g (0.60 mol) | [3] |

| Potassium Carbonate | - | [2] |

| Solvent | Toluene (1470 mL) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 20 hours | [3] |

| Yield | - |

Note: While the patent mentions this process, specific yields for the potassium carbonate method were not detailed in the provided search results. A related patent using a different catalyst provides more quantitative data.

Method 2: Synthesis using Cesium Carbonate in Diisopropyl Ether

This method presents an alternative catalytic system and solvent, reportedly leading to efficient production of the desired product.

Experimental Protocol:

-

Erythromycin A is dissolved in diisopropyl ether.

-

Ethylene carbonate and cesium carbonate are added to the solution.

-

The mixture is stirred at room temperature for 20 hours.

-

The precipitated crystals of erythromycin A cyclic 11,12-carbonate are collected by filtration.

-

The collected crystals are washed with water.

-

The final product is dried with hot air at 50°C.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Erythromycin A | 294 g (0.40 mol) | [3] |

| Ethylene Carbonate | 53.0 g (0.60 mol) | [3] |

| Cesium Carbonate | 65.5 g (0.20 mol) | [3] |

| Solvent | Diisopropyl Ether (2900 mL) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 20 hours | [3] |

| Yield | 206 g (68%) | [3] |

An additional crystallization from the filtrate can increase the overall yield.

Method 3: Synthesis using Cesium Carbonate in Diethyl Ether

A variation of the cesium carbonate method utilizes diethyl ether as the solvent.

Experimental Protocol:

The protocol is analogous to the one using diisopropyl ether, with diethyl ether as the reaction solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Erythromycin A | 352 g (0.48 mol) | [3] |

| Ethylene Carbonate | - | |

| Cesium Carbonate | - | |

| Solvent | Diethyl Ether (1000 mL) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | - | |

| Yield | 302 g (83%) | [3] |

Note: Specific amounts for ethylene carbonate and cesium carbonate were not provided for this specific example but are expected to be in similar molar ratios as in Method 2.

Method 4: Synthesis using Phase Transfer Catalysts

An alternative approach involves the use of phase transfer catalysts (PTC) to facilitate the reaction.

Experimental Protocol:

-

Anhydrous erythromycin A or its salts are reacted with a 1,2-diol or 1,3-diol carbonate (like ethylene carbonate) in an anhydrous organic solvent or in the medium of the transesterifying substrate itself.

-

A phase transfer catalyst is added to the reaction mixture.

-

In some cases, an inorganic compound such as a salt, oxide, or hydroxide of an alkali metal or alkaline earth metal is also added.

-

The reaction proceeds to form the cyclic carbonate.[4]

Examples of Phase Transfer Catalysts:

-

Quaternary ammonium salts (e.g., triethylbenzylammonium chloride, tetrabutylammonium bromide)

-

Quaternary phosphonium compounds (e.g., tetrabutylphosphonium chloride)

-

Crown ethers

-

Cryptands[4]

Quantitative Data:

Quantitative data for specific PTC-catalyzed reactions were not available in the provided search results.

Experimental Workflows

The general workflow for the synthesis and isolation of erythromycin A cyclic 11,12-carbonate can be visualized as follows:

Caption: A generalized experimental workflow for the synthesis and isolation of the product.

Logical Relationships of Synthesis Components

The choice of catalyst and solvent are critical parameters that influence the reaction efficiency and yield.

Caption: Key components influencing the synthesis of erythromycin A cyclic 11,12-carbonate.

References

- 1. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]

- 2. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]

- 3. WO2005012322A1 - Process for producing erythromycin a 11,12-cyclic carbonate - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Discovery and Development of Erythromycin: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of the macrolide antibiotic, erythromycin. The query for "Davercin" leads to erythromycin, as this compound is a trade name for pharmaceutical products containing erythromycin, often in the form of erythromycin cyclocarbonate[1][2][3][4][5][6]. Erythromycin cyclocarbonate is a semi-synthetic derivative of erythromycin A, designed to improve the stability and hydrophobicity of the parent compound[7]. This guide will focus on the core active compound, erythromycin, which has been a cornerstone in the treatment of bacterial infections for decades.

Discovery and Historical Development

Initial Discovery

Erythromycin was discovered in 1952 by a research team at Eli Lilly and Company, led by J. M. McGuire[8][9]. The discovery originated from soil samples collected in the Philippine province of Iloilo by Filipino scientist Abelardo B. Aguilar, who sent them to his employer, Eli Lilly[10][11]. The team isolated the antibiotic from the metabolic products of a strain of the soil bacterium Streptomyces erythreus, which was later reclassified as Saccharopolyspora erythraea[8][9][10][12].

The discovery was a significant milestone in the post-penicillin era, offering a new weapon against bacterial pathogens[13]. Eli Lilly filed for patent protection in 1952, and the patent was granted the following year[9][10]. The antibiotic was commercially launched in 1952 under the brand name "Ilosone," a nod to the region where the original soil samples were found[9][10][14].

Chemical Structure and Derivatives

Erythromycin is a complex macrolide antibiotic characterized by a 14-membered lactone ring with two attached deoxy sugars: L-cladinose and D-desosamine[1][14]. The primary active component produced by S. erythraea is Erythromycin A[12]. The bacterium also produces other structural variations, including erythromycins B, C, D, E, and F[8].

A major drawback of early erythromycin formulations was their instability in acidic conditions, such as the stomach, leading to poor bioavailability[1][8]. This prompted extensive research into semi-synthetic derivatives with improved pharmacokinetic profiles. This led to the development of second-generation macrolides, such as:

-

Clarithromycin: Invented by scientists at Taisho Pharmaceutical in Japan in the 1970s, it was designed to overcome the acid instability of erythromycin[9][10].

-

Azithromycin and Roxithromycin: These are other notable derivatives developed to enhance stability, broaden the spectrum of activity, and improve pharmacokinetic properties[14].

The first stereocontrolled asymmetric chemical synthesis of Erythromycin A was a landmark achievement reported posthumously by Nobel laureate Robert B. Woodward and his research group in 1981[9].

Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations[10][13].

The mechanism involves the following key steps:

-

Binding to the Ribosome: Erythromycin binds to the 50S subunit of the bacterial ribosome[11][12][14][15]. Specifically, it interacts with the 23S ribosomal RNA (rRNA) molecule within the 50S subunit[16][][18].

-

Inhibition of Translocation: The binding of erythromycin interferes with the translocation step of protein synthesis. It prevents the movement of the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) on the ribosome[10].

-

Chain Elongation Arrest: By blocking translocation, erythromycin halts the elongation of the polypeptide chain, thereby inhibiting the synthesis of essential proteins required for bacterial function and replication[10][16].

This mechanism is selective for bacteria because mammalian cells have 40S and 60S ribosomal subunits, which do not effectively bind erythromycin[].

In addition to its antibacterial properties, erythromycin has been shown to have anti-inflammatory effects. Studies suggest it can interact with the NF-κB signaling pathway, a key regulator of inflammation, downstream of the dissociation of its inhibitor, IκB[19].

Quantitative Data

Antibacterial Spectrum and Potency

Erythromycin is effective against a broad spectrum of bacteria, particularly Gram-positive organisms and some Gram-negative bacteria[1][3][15]. Its activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | ≤0.015 - >4 | 0.03 | 0.06 |

| Streptococcus pyogenes | ≤0.015 - >4 | 0.03 | 0.06 |

| Staphylococcus aureus | 0.06 - >128 | 0.25 | * >128* |

| Bordetella pertussis | 0.03 - 0.125 | 0.06 | 0.06 |

| Haemophilus influenzae | 0.12 - 32 | 2 | 8 |

| Legionella pneumophila | 0.06 - 1 | 0.25 | 0.5 |

| Mycoplasma pneumoniae | ≤0.004 - 0.03 | N/A | N/A |

| Chlamydia trachomatis | 0.03 - 0.5 | N/A | N/A |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Values can vary based on testing methodology and geographic location of isolates. Data compiled from multiple sources[20][21][22].

Pharmacokinetic Properties

The pharmacokinetic profile of erythromycin can vary depending on the specific salt or ester formulation used.

| Parameter | Value |

| Bioavailability | Variable (18-45% for base); susceptible to acid degradation[16] |

| Protein Binding | ~90%[9] |

| Metabolism | Primarily hepatic, via demethylation by the CYP3A4 enzyme[10][] |

| Elimination Half-life | 1.5 - 2.0 hours in subjects with normal renal function[10][] |

| Excretion | Mainly in bile; 2-15% excreted unchanged in urine[10][] |

Experimental Protocols

Antibiotic Discovery and Isolation (Historical Context)

-

Sample Collection and Preparation: Soil samples were collected and serial dilutions were prepared in a sterile liquid medium.

-

Isolation of Microorganisms: The dilutions were plated onto selective agar media to cultivate and isolate individual microbial colonies, particularly those resembling actinomycetes[23].

-

Primary Screening (Agar Diffusion Method): Promising isolates (like S. erythraea) were screened for antibiotic production. This was likely done using a cross-streak or agar plug method[24]. The isolate is grown on an agar plate, and then pathogenic indicator strains are streaked nearby. A zone of inhibition (an area with no bacterial growth) around the isolate indicates the production of an antimicrobial substance[23].

-

Fermentation and Extraction: The active isolate was grown in large-scale liquid fermentation cultures to produce a sufficient quantity of the antibiotic. The active compound (erythromycin) was then extracted from the fermentation broth using organic solvents.

-

Purification and Characterization: The extracted compound was purified using techniques like chromatography and crystallization. Its chemical structure and properties were then determined.

Antimicrobial Susceptibility Testing (AST)

Standardized methods are used to determine the MIC of erythromycin against specific pathogens. The two most common protocols are:

-

Broth Dilution Method:

-

Preparation: A series of tubes or microtiter plate wells are prepared with a nutrient broth containing two-fold serial dilutions of erythromycin.

-

Inoculation: Each tube or well is inoculated with a standardized suspension of the test bacterium.

-

Incubation: The samples are incubated under controlled conditions (e.g., 37°C for 18-24 hours).

-

Interpretation: The MIC is the lowest concentration of erythromycin that shows no visible turbidity (bacterial growth)[20][25].

-

-

Agar Dilution Method:

-

Preparation: A series of agar plates are prepared, each containing a specific concentration of erythromycin.

-

Inoculation: A standardized inoculum of the test bacteria is spotted onto the surface of each plate.

-

Incubation: The plates are incubated under appropriate conditions.

-

Interpretation: The MIC is the lowest concentration of erythromycin on the agar plate that completely inhibits the growth of the bacteria[24][25].

-

Visualizations: Pathways and Workflows

Caption: Mechanism of Action of Erythromycin on the Bacterial Ribosome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. oladoctor.com [oladoctor.com]

- 3. This compound | Antibiotic | Antibacterial | TargetMol [targetmol.com]

- 4. oladoctor.com [oladoctor.com]

- 5. medicine-onlinee.org [medicine-onlinee.org]

- 6. oladoctor.com [oladoctor.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. Erythromycin Formulations—A Journey to Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newworldencyclopedia.org [newworldencyclopedia.org]

- 10. Erythromycin - Wikipedia [en.wikipedia.org]

- 11. What is Erythromycin used for? [synapse.patsnap.com]

- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. Erythromycin | antibiotic, bacterial, infections | Britannica [britannica.com]

- 14. scribd.com [scribd.com]

- 15. pillintrip.com [pillintrip.com]

- 16. go.drugbank.com [go.drugbank.com]

- 18. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. cejph.szu.cz [cejph.szu.cz]

- 22. accessdata.fda.gov [accessdata.fda.gov]

- 23. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. akjournals.com [akjournals.com]

- 25. woah.org [woah.org]

Davercin: A Technical Analysis of its Differential Effects on Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Davercin (Erythromycin Cyclocarbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2][3][4][5] Like its parent compound, this compound exhibits a marked difference in efficacy against gram-positive and gram-negative bacteria. This in-depth guide explores the molecular mechanisms underpinning this differential activity, presents available quantitative data on its potency, details the experimental protocols for assessing its antimicrobial effect, and provides visual representations of the key pathways and workflows. The primary mechanism of action for this compound is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][6] Its enhanced chemical stability and hydrophobicity compared to erythromycin suggest improved pharmacokinetic properties. This document aims to provide a comprehensive technical resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action: Inhibition of Protein Synthesis

This compound, in the same manner as erythromycin, functions by arresting bacterial protein synthesis. This is achieved through its binding to the 23S rRNA component of the large (50S) ribosomal subunit.[7] This interaction physically obstructs the nascent polypeptide exit tunnel, thereby halting the elongation of the growing amino acid chain.[8] The effect is primarily bacteriostatic, meaning it inhibits bacterial growth and replication rather than directly killing the cells. At higher concentrations, however, bactericidal effects can be observed.

The differential effect between gram-positive and gram-negative bacteria is not due to a difference in the target site, but rather a result of differences in cell wall structure and the subsequent intracellular accumulation of the antibiotic.

Gram-Positive Bacteria: High Permeability and Accumulation

Gram-positive bacteria possess a thick peptidoglycan layer which is generally permeable to macrolides like this compound. This allows for effective penetration and accumulation within the cytoplasm, leading to high concentrations at the ribosomal target. This high intracellular concentration is a key factor in the potent activity of this compound against these organisms.

Gram-Negative Bacteria: The Outer Membrane Barrier

Gram-negative bacteria have a more complex cell envelope, featuring an outer membrane that acts as a significant permeability barrier.[9] This lipopolysaccharide-rich outer layer restricts the influx of many antibiotics, including macrolides. Consequently, this compound struggles to achieve a sufficiently high intracellular concentration to effectively inhibit protein synthesis in most gram-negative species. This inherent resistance is a major limitation of this class of antibiotics.

Quantitative Assessment of Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a critical metric for assessing the potency of an antibiotic. While specific and comprehensive comparative MIC data for this compound is limited in publicly available literature, its general activity range is reported to be between 0.02 and 50 µg/ml.[6] The following tables summarize the typical MIC ranges for the parent compound, erythromycin, against a panel of clinically relevant gram-positive and gram-negative bacteria. It is anticipated that this compound would exhibit comparable or potentially improved (lower) MIC values due to its enhanced chemical properties.

Table 1: Erythromycin MIC Values for Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.5 - >64[8][10][11] |

| Streptococcus pneumoniae | 1 - >64[7][12][13] |

| Enterococcus faecalis | >8 - >128[14][15][16] |

Table 2: Erythromycin MIC Values for Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Escherichia coli | 16 - >1024[17][18][19] |

| Pseudomonas aeruginosa | 8 - 512[9][20][21][22] |

| Haemophilus influenzae | <2.0 - 16[23][24] |

Experimental Protocols: Determination of Minimum Inhibitory Concentration

The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plate is examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this visible growth.

Materials

-

This compound (or other antimicrobial agent) stock solution of known concentration

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Positive control (bacterial suspension in broth without antibiotic)

-

Negative control (broth only)

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure

-

Preparation of Antimicrobial Dilutions: a. Aseptically prepare serial twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate. The final volume in each well is typically 100 µL. The concentration range should be appropriate to determine the MIC for the test organisms.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture, select several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the total volume in each well to 200 µL. b. The positive control well should contain 100 µL of broth and 100 µL of the inoculum. c. The negative control well should contain 200 µL of sterile broth.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading and Interpretation: a. After incubation, examine the microtiter plate for visible growth (turbidity) in the wells. A reading aid (e.g., a viewing box with a dark background) may be used. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, a derivative of erythromycin, demonstrates a significant disparity in its effectiveness against gram-positive and gram-negative bacteria. This is primarily attributed to the structural differences in their cell envelopes, with the outer membrane of gram-negative bacteria presenting a formidable barrier to the drug's entry. The core mechanism of action, the inhibition of protein synthesis via binding to the 50S ribosomal subunit, remains the same for both types of bacteria. The quantitative data, largely based on its parent compound erythromycin, confirms its potent activity against many gram-positive pathogens and its generally poor activity against gram-negative organisms. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of this compound and other novel antimicrobial agents. This technical guide serves as a foundational resource for researchers and drug development professionals, offering a detailed understanding of this compound's antibacterial profile. Further research focusing on generating specific comparative MIC data for this compound will be crucial in fully elucidating its potential clinical utility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Quimigen Portugal [quimigen.pt]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Erythromycin-Resistant Isolates of Staphylococcus aureus Recovered in the United States from 1958 through 1969 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Responses of Pseudomonas aeruginosa to antimicrobials [frontiersin.org]

- 10. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 14. Detection of the Erythromycin rRNA Methylase Gene erm(A) in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Level Resistance to Erythromycin and Tetracycline and Dissemination of Resistance Determinants among Clinical Enterococci in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissemination and characteristics of high-level erythromycin-resistant Enterococcus faecalis from bulk tank milk of dairy companies in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. Erythromycin loaded by tetrahedral framework nucleic acids are more antimicrobial sensitive against Escherichia coli (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Antibiotic Dosage of Fastest Resistance Evolution: Gene Amplifications Underpinning the Inverted-U - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Responses of Pseudomonas aeruginosa to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of sub-MICs of erythromycin and other macrolide antibiotics on serum sensitivity of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studies on Antibiotic Sensitivity Pattern of Pseudomonas aeruginosa Isolated from Hospitalized Patients [scirp.org]

- 23. Activity of erythromycin against Haemophilus influenzae from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PMC [pmc.ncbi.nlm.nih.gov]

Davercin's Mode of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davercin (Erythromycin cyclocarbonate) is a macrolide antibiotic that effectively inhibits bacterial protein synthesis, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with the bacterial ribosome. By binding to a specific site on the 50S ribosomal subunit, this compound obstructs the passage of nascent polypeptide chains, thereby halting protein elongation. This document details the binding site, the functional consequences of this interaction, quantitative binding data for its parent compound erythromycin, and the experimental protocols used to elucidate this mode of action.

Introduction: The Macrolide Class and this compound

This compound is a semi-synthetic derivative of erythromycin, belonging to the macrolide class of antibiotics.[1][2] Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. They are a clinically significant class of antibiotics that target the bacterial ribosome, a crucial cellular machine responsible for protein synthesis.[3][4] The primary mechanism of action for macrolides, including this compound, is the inhibition of bacterial protein synthesis.[1][2][5] This targeted action makes them effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[6]

The Target: The Bacterial 70S Ribosome

Bacterial ribosomes, designated as 70S, are composed of two subunits: the small 30S subunit and the large 50S subunit.[7] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit contains the peptidyl transferase center (PTC), which catalyzes the formation of peptide bonds, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.[4][8] this compound, like other macrolides, specifically targets the 50S ribosomal subunit.[1][2][9]

Molecular Mechanism of Action

The inhibitory effect of this compound on bacterial protein synthesis is a multi-step process involving precise binding to the 50S ribosomal subunit and subsequent interference with the elongation phase of translation.

Binding to the 50S Ribosomal Subunit

This compound binds to a single high-affinity site on the 50S ribosomal subunit.[3][10] This binding site is located within the nascent peptide exit tunnel (NPET), a universal feature of ribosomes.[3][4] The binding pocket is primarily formed by specific nucleotides of the 23S ribosomal RNA (rRNA), a major component of the 50S subunit.[3][11]

Key interactions have been identified through structural studies of erythromycin-ribosome complexes:

-

23S rRNA: The desosamine sugar of erythromycin forms crucial hydrogen bonds with specific nucleotides in Domain V of the 23S rRNA, most notably with adenosine 2058 (A2058) and A2059.[3][11][12]

-

Ribosomal Proteins: While the primary interaction is with rRNA, some ribosomal proteins, such as uL4 and uL22, are located near the macrolide binding site and may contribute to the overall binding and inhibitory effect.[13]

Inhibition of Protein Elongation

By binding within the NPET, this compound physically obstructs the path of the elongating polypeptide chain.[3][5] This steric hindrance prevents the nascent peptide from progressing through the tunnel once it reaches a certain length, typically a few amino acids.[3] The consequence of this blockage is the premature dissociation of the peptidyl-tRNA from the ribosome.[3][14][15] This event effectively terminates protein synthesis for that particular mRNA transcript.

It is important to note that macrolides are not universal inhibitors of all protein synthesis. Their action can be context-dependent, with the sequence of the nascent peptide influencing the degree of inhibition.[4][16][17]

Quantitative Analysis of Erythromycin-Ribosome Interaction

| Parameter | Organism | Value | Method | Reference |

| Dissociation Constant (Kd) | Escherichia coli | 1.0 x 10-8 M (at 24°C) | Radiolabeled Ligand Binding Assay | [10][18] |

| Escherichia coli | 1.4 x 10-8 M (at 5°C) | Radiolabeled Ligand Binding Assay | [10][18] | |

| Escherichia coli | 36 nM | Kinetic Analysis of Competition Binding | [19] | |

| IC50 (Protein Synthesis Inhibition) | Haemophilus influenzae | 1.5 µg/mL | 35S-amino acid incorporation | [20][21] |

Visualizing the Mechanism of Action

Signaling Pathway of this compound's Action

The following diagram illustrates the key steps in this compound's inhibition of bacterial protein synthesis.

Caption: this compound's pathway from cell entry to protein synthesis inhibition.

Experimental Workflow for Ribosome Binding Assay

This diagram outlines a typical workflow for a competitive ribosome binding assay used to determine the affinity of a compound like this compound.

Caption: Workflow for a competitive ribosome binding assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of macrolides with bacterial ribosomes.

Ribosome Binding Assay (Filter Binding Method)

This protocol is adapted from studies measuring the binding of radiolabeled erythromycin to E. coli ribosomes.[10][18]

Objective: To determine the binding affinity (Kd) of a macrolide to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli MRE600).

-

Radiolabeled macrolide (e.g., [14C]Erythromycin).

-

Unlabeled macrolide (for competition assays).

-

Binding buffer: 10 mM Tris-HCl (pH 7.2), 10 mM NH4Cl, 4 mM MgCl2, 100 mM KCl.

-

Wash buffer: Same as binding buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation vials and scintillation fluid.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of 70S ribosomes (e.g., 23 pmol) and varying concentrations of [14C]Erythromycin (e.g., 2 nM to 200 nM) in binding buffer. For competition assays, use a fixed concentration of [14C]Erythromycin and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: Incubate the reaction mixtures at room temperature for an extended period (e.g., 4.5 hours) to ensure equilibrium is reached.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. The ribosomes and any bound radiolabeled macrolide will be retained on the filter, while the unbound macrolide will pass through.

-

Washing: Wash the filters with a small volume of ice-cold wash buffer to remove any non-specifically bound radiolabeled macrolide.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radiolabeled macrolide as a function of the free radiolabeled macrolide concentration. Fit the data to a saturation binding isotherm to determine the Kd. For competition assays, plot the percentage of inhibition of radiolabeled macrolide binding versus the concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the inhibition constant (Ki).

In Vitro Protein Synthesis Inhibition Assay

This protocol is a general method to assess the inhibitory effect of a compound on protein synthesis.[22]

Objective: To determine the concentration of a macrolide required to inhibit protein synthesis by 50% (IC50).

Materials:

-

Cell-free transcription-translation system (e.g., E. coli S30 extract).

-

DNA or mRNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

-

Amino acid mixture (can be radiolabeled, e.g., with 35S-methionine, or non-radiolabeled if using a fluorescent/luminescent reporter).

-

Varying concentrations of the macrolide inhibitor (this compound).

-

Apparatus for detecting the reporter protein (e.g., scintillation counter, fluorometer, or luminometer).

Procedure:

-

Reaction Setup: In a microplate format, set up the in vitro transcription-translation reactions according to the manufacturer's instructions. Add varying concentrations of this compound to the reactions. Include a no-drug control.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a sufficient time to allow for protein expression (e.g., 60-90 minutes).

-

Detection:

-

Radiolabeled Amino Acids: Precipitate the synthesized proteins (e.g., using trichloroacetic acid), collect them on filters, and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Reporter: Add the luciferase substrate and measure the luminescence.

-

GFP Reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-drug control. Plot the percentage of inhibition versus the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

RNA Footprinting

This technique identifies the specific nucleotides on the rRNA that are protected by the bound antibiotic from chemical modification.[3]

Objective: To map the binding site of a macrolide on the 23S rRNA.

Materials:

-

Purified 70S ribosomes.

-

Macrolide antibiotic (this compound).

-

Chemical modification reagents (e.g., dimethyl sulfate - DMS, which modifies adenines and cytosines).

-

Reverse transcriptase.

-

Radiolabeled primers complementary to a region downstream of the expected binding site on the 23S rRNA.

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

Ribosome-Macrolide Complex Formation: Incubate ribosomes with or without this compound.

-

Chemical Modification: Treat the ribosome-macrolide complexes and the free ribosomes with a limited concentration of the chemical modification reagent (e.g., DMS).

-

RNA Extraction: Extract the rRNA from the treated ribosomes.

-

Primer Extension: Anneal a radiolabeled primer to the extracted rRNA and perform reverse transcription. The reverse transcriptase will stop at the modified nucleotides.

-

Gel Electrophoresis: Separate the resulting cDNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Analysis: Compare the pattern of reverse transcriptase stops between the samples treated with and without this compound. Nucleotides that are protected by this compound binding will show a decrease in the intensity of the corresponding band on the gel.

Conclusion

This compound, a member of the macrolide family, exerts its antibacterial effect by targeting the 50S subunit of the bacterial ribosome. Its binding within the nascent peptide exit tunnel leads to the obstruction of the growing polypeptide chain and subsequent inhibition of protein synthesis. The detailed understanding of this mechanism, supported by quantitative binding data and sophisticated experimental protocols, provides a solid foundation for the rational design of new and more effective macrolide antibiotics to combat the growing threat of bacterial resistance. The methodologies outlined in this guide serve as a practical resource for researchers in the field of antibiotic drug discovery and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Erythromycin, roxithromycin, and clarithromycin: use of slow-binding kinetics to compare their in vitro interaction with a bacterial ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. go.drugbank.com [go.drugbank.com]

- 21. researchgate.net [researchgate.net]

- 22. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Interplay of Solvents with Davercin: An In-Depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, the brand name for the macrolide antibiotic Erythromycin, remains a cornerstone in the treatment of various bacterial infections. Its efficacy, however, is intrinsically linked to its physicochemical properties, primarily its solubility and stability in various solvent systems. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these characteristics is paramount for formulation design, analytical method development, and ensuring therapeutic potency. This technical guide provides a detailed overview of the solubility and stability of this compound in different solvents, supported by quantitative data, experimental protocols, and visual workflows to facilitate a deeper understanding of its behavior in solution.

Core Concepts: Solubility and Stability of this compound

The inherent chemical structure of this compound, a large macrocyclic lactone with two attached sugar moieties, dictates its solubility and stability profile. It is a weakly basic compound, and its solubility is significantly influenced by the polarity of the solvent and the pH of aqueous media. Conversely, its stability is challenged by its susceptibility to acid-catalyzed degradation, a critical factor in both formulation and oral bioavailability.

Quantitative Data on this compound Solubility

The solubility of this compound varies considerably across different solvents. Generally, it exhibits good solubility in many organic solvents but is only sparingly soluble in water. The following table summarizes the available quantitative solubility data for this compound in common laboratory solvents.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

| Ethanol | ~30 - 50 | Ambient | |

| Dimethyl Sulfoxide (DMSO) | ~15 | Ambient | |

| Dimethylformamide (DMF) | ~15 | Ambient | |

| Methanol | >40 | Ambient | |

| Acetone | Freely Soluble | Ambient | |

| Chloroform | Freely Soluble | Ambient | |

| Acetonitrile | Freely Soluble | Ambient | |

| Ethyl Acetate | Freely Soluble | Ambient | |

| Water | ~2 | Ambient | |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | Ambient |

Note: "Freely Soluble" is a qualitative term from pharmacopeial standards, generally indicating that 1 part of solute dissolves in 1 to 10 parts of solvent. The solubility in organic solvents can be influenced by the specific grade and water content of the solvent.

Stability of this compound in Different Solvents

The stability of this compound is a critical parameter, as degradation can lead to a loss of antimicrobial activity and the formation of potentially undesirable byproducts. The primary degradation pathway, particularly in acidic aqueous environments, involves an intramolecular cyclization reaction.

Aqueous Stability and the Influence of pH

This compound is notoriously unstable in acidic aqueous solutions. The rate of degradation is highly pH-dependent. Under acidic conditions (pH < 7), the C9-keto group and the C6- and C12-hydroxyl groups of the aglycone ring undergo an intramolecular cyclization, leading to the formation of the inactive degradation products, anhydroerythromycin A (a spiroketal) and erythromycin A enol ether. The degradation is significantly slower in neutral to slightly alkaline conditions (pH 7-8.5).

| Condition | Observation | Citation |

| Acidic (pH < 7) | Rapid degradation | |

| Neutral to Slightly Alkaline (pH 7-8.5) | Increased stability | |

| Aqueous Solution (general) | Not recommended for storage for more than one day |

Stability in Organic Solvents

While comprehensive quantitative data on the degradation kinetics of this compound in various organic solvents is limited in publicly available literature, it is generally understood that this compound exhibits greater stability in non-aqueous, aprotic solvents, provided that the water content is low. The presence of water in organic solvents can facilitate the hydrolytic degradation pathways. For stock solutions, it is recommended to use anhydrous organic solvents and store them at low temperatures (-20°C) to maximize shelf life.

Experimental Protocols

Accurate determination of solubility and stability is crucial for any research or development involving this compound. The following sections outline the general methodologies for these key experiments.

Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container (e.g., a glass vial).

-

Equilibration: The container is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.

-

Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A buffered mobile phase is crucial for consistent chromatography. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be in the range of 7-8) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may need to be optimized.

-

Detection: UV detection at a wavelength of approximately 215 nm is suitable for this compound.

-

Sample Preparation: A stock solution of this compound is prepared in the solvent of interest. This solution is then stored under the desired conditions (e.g., specific temperature, light exposure).

-

Time-Point Analysis: Aliquots of the sample solution are withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: The withdrawn samples are injected into the HPLC system, and the peak area of the intact this compound is recorded.

-

Data Analysis: The percentage of this compound remaining at each time point is calculated relative to the initial concentration (time 0). This data can be used to determine the degradation kinetics (e.g., degradation rate constant and half-life).

Visualizing Key Processes with Graphviz

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the acidic degradation pathway of this compound and a typical experimental workflow for a stability study.

Methodological & Application

Application Notes and Protocols for Davercin Antibacterial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, a derivative of the macrolide antibiotic erythromycin, is a critical agent in the management of various bacterial infections. Like erythromycin, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible microorganisms. It achieves this by binding to the 50S ribosomal subunit of bacteria, which ultimately prevents bacterial growth and multiplication. This bacteriostatic action is effective against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria. Given the clinical significance of this compound, accurate and standardized methods for determining its in vitro activity against bacterial isolates are paramount for guiding therapeutic decisions and monitoring the emergence of resistance.

These application notes provide detailed protocols for antibacterial susceptibility testing (AST) of this compound, based on the established and globally recognized standards for erythromycin set forth by the Clinical and Laboratory Standards Institute (CLSI). The methodologies described herein, including broth microdilution and disk diffusion, are fundamental for determining the minimum inhibitory concentration (MIC) and assessing the susceptibility of bacterial isolates to this compound.

Mechanism of Action

This compound inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This binding interferes with the translocation step of peptide chain elongation, ultimately halting protein production and leading to a bacteriostatic effect.

Experimental Protocols

Accurate determination of antibacterial susceptibility is crucial for effective treatment. The following protocols are based on the CLSI guidelines for erythromycin and are recommended for testing this compound.

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound (as erythromycin) analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Streptococcus pneumoniae ATCC® 49619™)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer or nephelometer

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound (erythromycin) at a concentration of 1280 µg/mL or at least 10 times the highest concentration to be tested.

-

Preparation of Microdilution Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

-

The last well in each row should contain only broth and will serve as a growth control. A well with uninoculated broth serves as a sterility control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension within 15 minutes of preparation.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubate in an atmosphere of 5% CO₂.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection.

Disk Diffusion Method (CLSI M02)

The disk diffusion method is a qualitative test that determines the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

15 µg erythromycin disks

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial isolates for testing

-

Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™, Streptococcus pneumoniae ATCC® 49619™, Haemophilus influenzae ATCC® 49247™)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

-

-

Application of Disks: Aseptically apply a 15 µg erythromycin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours. For Streptococcus pneumoniae and other fastidious organisms, use MHA with 5% sheep blood and incubate in a 5% CO₂ atmosphere. For Haemophilus influenzae, use Haemophilus Test Medium (HTM) and incubate in 5% CO₂.

-

Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the CLSI M100 interpretive criteria.

Data Presentation

The following tables summarize the CLSI M100 interpretive criteria for erythromycin, which should be used for the interpretation of this compound susceptibility testing results.

Table 1: MIC (µg/mL) Interpretive Criteria for this compound (Erythromycin)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus | ≤ 0.5 | 1 - 4 | ≥ 8 |

| Streptococcus pneumoniae | ≤ 0.25 | 0.5 | ≥ 1 |

| Streptococcus spp. (β-hemolytic group) | ≤ 0.25 | 0.5 | ≥ 1 |

| Streptococcus spp. (Viridans group) | ≤ 0.25 | 0.5 | ≥ 1 |

| Enterococcus spp. | ≤ 0.5 | 1 - 4 | ≥ 8 |

| Haemophilus influenzae | ≤ 4 | - | - |

| Moraxella catarrhalis | ≤ 0.5 | - | - |

| Campylobacter jejuni/coli | ≤ 0.5 | 1 - 2 | ≥ 4 |

Table 2: Disk Diffusion (mm) Zone Diameter Interpretive Criteria for this compound (Erythromycin 15 µg disk)

| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus | ≥ 23 | 14 - 22 | ≤ 13 |

| Streptococcus pneumoniae | ≥ 21 | 16 - 20 | ≤ 15 |

| Streptococcus spp. (β-hemolytic group) | ≥ 21 | 16 - 20 | ≤ 15 |

| Streptococcus spp. (Viridans group) | ≥ 21 | 16 - 20 | ≤ 15 |

| Enterococcus spp. | ≥ 23 | 14 - 22 | ≤ 13 |

| Haemophilus influenzae | ≥ 18 | - | - |

| Moraxella catarrhalis | ≥ 23 | - | - |

| Campylobacter jejuni/coli | ≥ 21 | 15 - 20 | ≤ 14 |

Table 3: Quality Control Ranges for this compound (Erythromycin) Susceptibility Testing

| Quality Control Strain | MIC Range (µg/mL) | Zone Diameter Range (mm) |

| Staphylococcus aureus ATCC® 25923™ | 0.25 - 1 | 22 - 30 |

| Enterococcus faecalis ATCC® 29212™ | 1 - 4 | - |

| Streptococcus pneumoniae ATCC® 49619™ | 0.03 - 0.12 | 25 - 30 |

| Haemophilus influenzae ATCC® 49247™ | 1 - 4 | 10 - 18 |

Conclusion

The standardized protocols outlined in these application notes are essential for the accurate and reproducible assessment of this compound's antibacterial activity. Adherence to these CLSI-based methodologies will ensure reliable data for clinical diagnostics, surveillance of resistance trends, and the development of new antibacterial agents. It is imperative that laboratories perform regular quality control testing to ensure the accuracy of their results.

Application Notes and Protocols for Davercin in Bacterial Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, a semi-synthetic derivative of erythromycin, is a macrolide antibiotic effective against a broad spectrum of bacteria.[1] Like other macrolides, this compound inhibits bacterial protein synthesis, making it a valuable tool for research and clinical applications.[2] These application notes provide detailed protocols for utilizing this compound in common bacterial cell culture assays to determine its efficacy and the susceptibility of various bacterial strains.

This compound acts by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the nascent polypeptide chain.[3][4] This action effectively halts the translocation step of protein synthesis, leading to a bacteriostatic effect where bacterial growth and replication are inhibited.[3][4] It is particularly effective against Gram-positive bacteria such as Staphylococcus and Streptococcus species, and also shows activity against some Gram-negative bacteria and atypical pathogens.[4]

Data Presentation: Minimum Inhibitory Concentrations (MIC) of Erythromycin (this compound surrogate)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of erythromycin, a close structural and functional analog of this compound, against various bacterial species. These values provide a crucial reference for determining the appropriate concentrations of this compound to be used in experimental assays.

Table 1: MIC of Erythromycin against Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.25 - >2048 | [5] |

| Staphylococcus epidermidis | 0.125 - 2048 | [5] |

| Streptococcus pneumoniae | ≤0.015 - >64 | [6] |

| Streptococcus pyogenes | ≤0.015 - >64 | |

| Enterococcus faecalis | 0.5 - >128 |

Table 2: MIC of Erythromycin against Gram-Negative and Other Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Haemophilus influenzae | 0.5 - >128 | [7] |

| Moraxella catarrhalis | ≤0.03 - 1 | |

| Bordetella pertussis | 0.03 - 0.125 | [8][9] |

| Legionella pneumophila | 0.01 - 0.25 (Azithromycin) | [10] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound (Erythromycin) in inhibiting bacterial protein synthesis.

Experimental Protocols

Two standard methods for determining the susceptibility of bacteria to antibiotics are the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of bacterial susceptibility to an antibiotic.

-

Inoculum Preparation :

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from a non-selective agar plate.

-

Suspend the colonies in a tube containing 4-5 mL of sterile saline or tryptic soy broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3] This can be done by visual comparison or using a spectrophotometer.

-

-

Inoculation of Mueller-Hinton Agar Plate :

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three different directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[2][4]

-